molecular formula C3H9Br2N B145992 3-Bromopropylamine hydrobromide CAS No. 5003-71-4

3-Bromopropylamine hydrobromide

Cat. No.: B145992
CAS No.: 5003-71-4
M. Wt: 218.92 g/mol
InChI Key: PQIYSSSTRHVOBW-UHFFFAOYSA-N
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Description

3-Bromopropylamine hydrobromide is an organic compound with the chemical formula C3H9NBr2. It appears as a white to off-white powder and is soluble in water, dimethylformamide, and ethanol. This compound is commonly used as a reagent in organic synthesis to introduce the propylamine group into molecular structures .

Mechanism of Action

Target of Action

3-Bromopropylamine hydrobromide is primarily used as a reagent to introduce the propylamine group to the molecular skeleton . The propylamine group can interact with various biological targets, depending on the specific context of the chemical reaction.

Mode of Action

The compound interacts with its targets by introducing the propylamine group. This group can form bonds with other molecules, altering their structure and function. The exact changes depend on the specific target and the context of the reaction .

Biochemical Pathways

The introduction of the propylamine group can affect various biochemical pathways. For example, it has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have potential applications in the development of molecular machines and devices.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. For instance, in the synthesis of photochemically and thermally reactive azobenzene rotaxane, the compound contributes to the formation of a structure that can undergo reversible, light-induced shape changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored in a cool, well-ventilated place . It is soluble in DMF, ethanol, and water, but insoluble in tetrahydrofuran and benzene . These properties can affect how the compound behaves in different environments and how it can be used in chemical reactions.

Preparation Methods

3-Bromopropylamine hydrobromide can be synthesized through the bromination of 3-amino-1-propanol using hydrobromic acid. The reaction involves refluxing a mixture of 3-amino-1-propanol and 48% hydrobromic acid for 15 hours. After the reaction, water and hydrobromic acid are distilled off under vacuum, and the product is dried through a potassium hydroxide and calcium chloride column to yield this compound as a brown solid .

Chemical Reactions Analysis

3-Bromopropylamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in polar solvents such as water or ethanol.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

3-Bromopropylamine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromopropylamine hydrobromide can be compared with other similar compounds, such as:

    2-Bromoethylamine hydrobromide: Similar in structure but with a shorter carbon chain.

    3-Chloropropylamine hydrochloride: Contains a chlorine atom instead of bromine.

    3-Azido-1-propanamine: Contains an azido group instead of bromine.

  • **3-Bromo-

Properties

CAS No.

5003-71-4

Molecular Formula

C3H9Br2N

Molecular Weight

218.92 g/mol

IUPAC Name

3-bromopropan-1-amine;hydron;bromide

InChI

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H

InChI Key

PQIYSSSTRHVOBW-UHFFFAOYSA-N

SMILES

C(CN)CBr.Br

Canonical SMILES

[H+].C(CN)CBr.[Br-]

5003-71-4

Pictograms

Irritant

Related CAS

18370-81-5 (Parent)

Synonyms

3-bromopropylamine
3-bromopropylamine hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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